REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[Cl:5][CH:6]([CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[C:7](Cl)=[O:8].C(N(CC)CC)C>C1CCCCC1>[Cl:5][C:6]1([CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[C:2]([CH3:4])([CH3:3])[CH2:1][C:7]1=[O:8]
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then pumped in at 65° C
|
Type
|
FILTRATION
|
Details
|
The precipitated hydrochloride of triethylamine is collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(CC1(C)C)=O)CC(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |